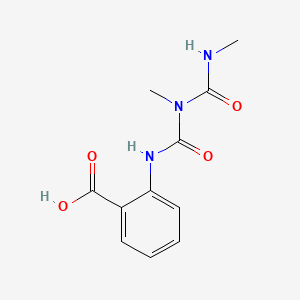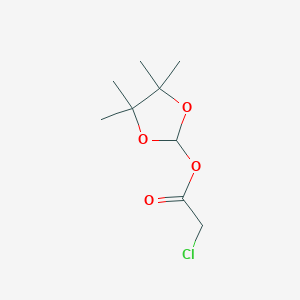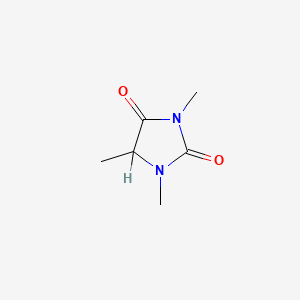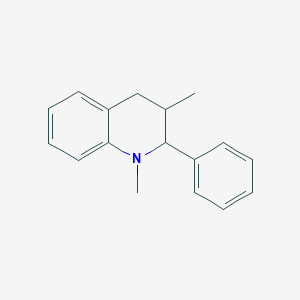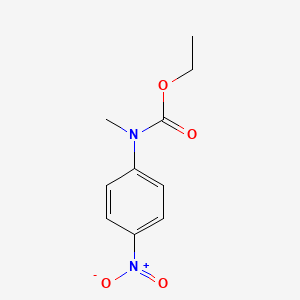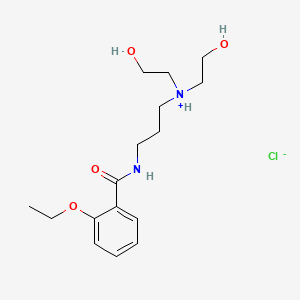
N-(3-(Bis(2-hydroxyethyl)amino)propyl)-o-ethoxybenzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(Bis(2-hydroxyethyl)amino)propyl)-o-ethoxybenzamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes both hydrophilic and hydrophobic components, making it versatile for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Bis(2-hydroxyethyl)amino)propyl)-o-ethoxybenzamide hydrochloride typically involves multiple steps. One common method starts with the reaction of o-ethoxybenzoic acid with thionyl chloride to form o-ethoxybenzoyl chloride. This intermediate is then reacted with N-(3-aminopropyl)-N,N-bis(2-hydroxyethyl)amine under controlled conditions to yield the desired compound. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include additional purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-(Bis(2-hydroxyethyl)amino)propyl)-o-ethoxybenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion to amines.
Substitution: Introduction of new functional groups in place of the ethoxy group.
Scientific Research Applications
N-(3-(Bis(2-hydroxyethyl)amino)propyl)-o-ethoxybenzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a component in drug delivery systems.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which N-(3-(Bis(2-hydroxyethyl)amino)propyl)-o-ethoxybenzamide hydrochloride exerts its effects is primarily through its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial outcomes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(Bis(2-hydroxyethyl)amino)propyl)hexadecanamide
- N-(3-(Bis(2-hydroxyethyl)amino)propyl)octadecanamide
- N,N-Bis(2-hydroxyethyl)isopropanolamine
Uniqueness
N-(3-(Bis(2-hydroxyethyl)amino)propyl)-o-ethoxybenzamide hydrochloride stands out due to its unique combination of hydrophilic and hydrophobic components, which enhances its versatility in various applications. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound in both research and industrial settings.
Properties
CAS No. |
78109-77-0 |
|---|---|
Molecular Formula |
C16H27ClN2O4 |
Molecular Weight |
346.8 g/mol |
IUPAC Name |
3-[(2-ethoxybenzoyl)amino]propyl-bis(2-hydroxyethyl)azanium;chloride |
InChI |
InChI=1S/C16H26N2O4.ClH/c1-2-22-15-7-4-3-6-14(15)16(21)17-8-5-9-18(10-12-19)11-13-20;/h3-4,6-7,19-20H,2,5,8-13H2,1H3,(H,17,21);1H |
InChI Key |
VEBZIUFIVZMEGB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCC[NH+](CCO)CCO.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


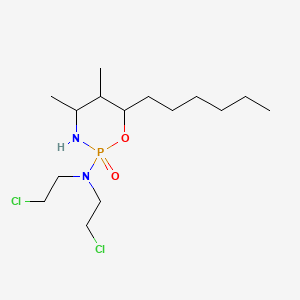



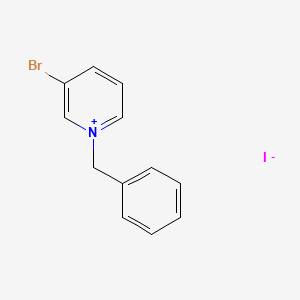
![N-[2-(Ethenyloxy)ethyl]cyclopentanamine](/img/structure/B14437233.png)
